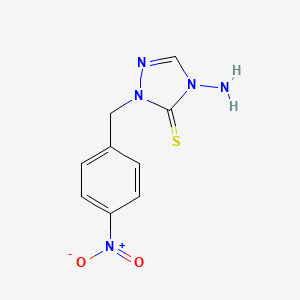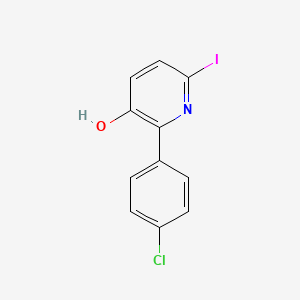![molecular formula C16H18ClN3O3 B5544830 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)
1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide often involves complex chemical processes. For example, Şahin et al. (2012) synthesized a related compound using methods like single-crystal X-ray diffraction and density functional theory (DFT) optimization (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR, NMR, and elemental analyses. For instance, the study by Şahin et al. (2012) revealed structural properties through spectral studies (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties are key aspects of such compounds. Although specific reactions of 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide aren't directly available, related compounds have been studied for their reactivity and interaction with other substances. For example, Mallikarjuna et al. (2014) explored the synthesis of similar compounds and their potential applications, emphasizing their reactivity and interaction with other chemicals (Mallikarjuna, Padmashali, & Sandeep, 2014).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structures and synthesis methods. The studies by Şahin et al. and Mallikarjuna et al. provide insights into the physical attributes that can be expected from similar compounds (Şahin et al., 2012); (Mallikarjuna et al., 2014).
科学的研究の応用
Anticonvulsant Properties
Research on compounds structurally related to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide has explored their potential anticonvulsant properties. For example, enaminones with similar structural features have been studied for their hydrogen bonding and potential as anticonvulsant agents, highlighting the significance of the cyclohexene rings and the aromatic components in medicinal chemistry applications (Kubicki, Bassyouni, & Codding, 2000).
Anticancer and Antituberculosis Studies
Compounds with elements similar to the chemical have been synthesized and tested for their anticancer and antituberculosis effects. Studies have shown that certain derivatives exhibit significant activity against specific cancer cell lines and tuberculosis strains, indicating potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Research into amide derivatives of quinolone, which share some structural characteristics with the compound of interest, has revealed their promising antimicrobial properties. These studies contribute to the development of new antibacterial agents, highlighting the versatility of this chemical scaffold in combating microbial infections (Patel, Patel, & Chauhan, 2007).
Receptor Interaction Studies
Studies on compounds structurally related to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide have also explored their interaction with various receptors. For instance, the investigation of antagonist interactions with CB1 cannabinoid receptors provides insights into the molecular basis of their effects, which could inform the design of new therapeutic agents targeting neurological and psychological conditions (Shim et al., 2002).
将来の方向性
The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. Additionally, its potential biological activity could be explored, which could lead to the development of new therapeutic agents .
特性
IUPAC Name |
1-[4-(3-chlorophenyl)-2-methyl-5-oxopiperazine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-8-20(12-4-2-3-11(17)7-12)13(21)9-19(10)15(23)16(5-6-16)14(18)22/h2-4,7,10H,5-6,8-9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWLEFHLMRKXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2(CC2)C(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(3-Chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)